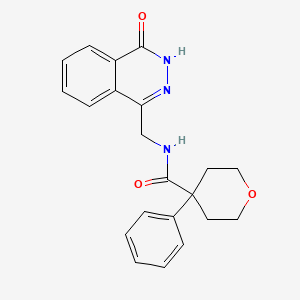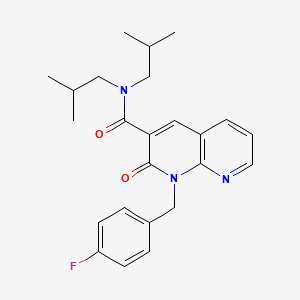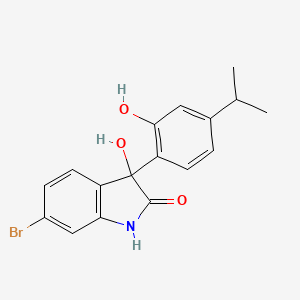
3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as Compound X, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential biological activity.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- The compound has been studied in the context of synthesizing high-affinity inhibitors for enzymes such as kynurenine 3-hydroxylase. These inhibitors are valuable for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Photodynamic Therapy and Cancer Treatment
- The compound's derivatives are being investigated for their potential in photodynamic therapy, especially in treating cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally related to the compound , have shown promise as VEGFR-2 inhibitors, suggesting potential anticancer applications (Ghorab et al., 2016).
Antimicrobial Activity
- Research has also focused on the antimicrobial potential of compounds structurally related to 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide. Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Enzyme Inhibition
- The compound's derivatives have been explored for enzyme inhibition activities, which is significant for developing new therapeutic drugs or for understanding certain biological mechanisms (Alyar et al., 2019).
Molecular and Supramolecular Studies
- Its derivatives have been used in molecular and supramolecular structure studies, offering insights into the potential for creating complex molecular architectures (Jacobs, Chan, & O'Connor, 2013).
Synthesis Improvements
- There's also research aimed at improving the synthesis methods of related compounds, which is crucial for the development of more efficient and cost-effective pharmaceuticals (Wu et al., 2013).
Diverse Therapeutic Applications
- The compound's derivatives have been studied for a range of therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Central and Peripheral Activities
- Additionally, there is research into the hypotensive activity of structurally related compounds, which has implications in the treatment of high blood pressure and related cardiovascular disorders (Mccall et al., 1982).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-17-5-7-18(8-6-17)20(25-13-11-24(2)12-14-25)16-23-30(26,27)19-9-10-21(28-3)22(15-19)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHBODTPJSQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)
![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)
![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)


![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)


![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
